
Ethacrynic acid
Overview
Description
Ethacrynic acid (EA) is a potent loop diuretic first introduced in the 1960s. Structurally, it is a phenoxyacetic acid derivative featuring an α,β-unsaturated ketone group, enabling covalent binding to sulfhydryl (-SH) groups in renal proteins . Its primary mechanism of action involves inhibition of the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle, though evidence suggests additional effects on proximal and distal tubules . EA is orally bioavailable, with rapid onset (15–30 minutes) and short duration (4–6 hours), making it suitable for acute edema management . Unlike sulfonamide-derived diuretics (e.g., furosemide), EA is used in patients with sulfa allergies . Notable side effects include ototoxicity, hypokalemia, and metabolic imbalances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etacrynic acid involves the reaction of 4-butyryl-2,3-dichlorophenoxyacetic acid with appropriate reagents under controlled conditions . The process typically includes steps such as chlorination, esterification, and hydrolysis to achieve the final product.
Industrial Production Methods: Industrial production of etacrynic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Michael Addition with Thiols
EA’s α,β-unsaturated ketone undergoes Michael addition with thiol-containing biomolecules, forming covalent adducts:
-
Glutathione Adduct Formation : EA reacts with glutathione (GSH) via nucleophilic attack at the β-carbon, inhibiting glutathione S-transferases (GSTs) . This reaction underpins its role in disrupting redox balance and Wnt/β-catenin signaling in cancer cells .
-
Protein Alkylation : EA alkylates cysteine residues in transcription factors (e.g., p65/p50 subunits of NF-κB, LEF-1), impairing DNA binding . Mutagenesis studies confirm Cys→Ser substitutions abolish this interaction .
Table 1: Thiol Reactivity of EA
Target | Biological Impact | Reference |
---|---|---|
Glutathione | GST inhibition; redox disruption | |
NF-κB (Cys residues) | Blocks DNA binding, anti-inflammatory | |
LEF-1 (Cys residues) | Inhibits Wnt/β-catenin signaling in cancer |
Synthetic Modifications
EA’s structure is modifiable at multiple sites, enabling derivative synthesis:
-
Ester Hydrolysis : The tert-butyl ester in intermediate 5 is hydrolyzed with trifluoroacetic acid (TFA) to yield carboxylic acid 6 (89% yield) .
-
Nucleophilic Substitution :
Table 2: Key Synthetic Reactions of EA Derivatives
Reaction | Conditions | Product | Yield |
---|---|---|---|
Ester hydrolysis | TFA/DCM, RT, 12 h | 6 | 89% |
SN2 with propargyl bromide | t-BuOK, KI, THF, 60°C, 24 h | 8 | 41% |
Amide coupling | EDC/HOBt, DMF, RT, 12 h | 9 | 72% |
Reactivity with Acids and Bases
EA reacts exothermically with:
Oxidation and Reduction
-
Oxidation : EA reacts vigorously with strong oxidizers, potentially degrading into dichlorophenolic byproducts .
-
Reduction : Hydrogenation of the α,β-unsaturated ketone reduces diuretic activity, confirming the ketone’s role in efficacy .
Thermal Degradation
Heating EA generates toxic fumes (e.g., HCl, CO), necessitating careful storage .
Coordination Chemistry
EA’s carboxyl and ketone groups enable metal chelation, though this remains underexplored. Preliminary studies suggest interactions with Al³⁺ during demethylation reactions .
Scientific Research Applications
Clinical Uses
Ethacrynic acid is primarily used for its diuretic effects, which facilitate the removal of excess fluid from the body. The following are key applications:
- Management of Edema : this compound is effective in treating edema associated with conditions such as congestive heart failure, liver cirrhosis, and renal disease. It is particularly beneficial for patients with sulfonamide allergies due to its lack of a sulfonamide group, making it a safer option compared to other loop diuretics like furosemide .
- Acute Pulmonary Edema : The drug is also indicated for managing flash pulmonary edema, especially in hospitalized patients and children over one year old with congenital heart failure .
- Diuretic Renal Scintigraphy : this compound has replaced furosemide in renal scintigraphy for patients with sulfa allergies, allowing for accurate diagnosis without risking allergic reactions .
- Management of Ascites : It is FDA-approved for treating ascites due to malignancy and lymphedema .
Anticancer Potential
Recent research has highlighted the potential of this compound as an adjuvant therapy in cancer treatment:
- Inhibition of Glutathione S-transferase (GST) : this compound has been shown to inhibit GST, which is often overexpressed in tumor cells, contributing to resistance against chemotherapy. By inhibiting GST, this compound increases oxidative stress within cancer cells, leading to apoptosis .
- Impact on Cancer Signaling Pathways : Studies indicate that this compound can antagonize Wnt/β-catenin signaling pathways involved in chronic lymphocytic leukemia (CLL), suggesting its potential as a targeted therapy for specific cancers .
- Tumor Growth Reduction : In vivo studies have demonstrated that this compound can significantly reduce tumor growth in various cancer models, including lung cancer and prostate carcinoma. For instance, dosages as low as 3 mg/kg have shown a 50% reduction in tumor surface area in mouse models .
Side Effects and Considerations
Despite its therapeutic benefits, this compound has notable side effects:
- Ototoxicity : One of the most significant adverse effects is ototoxicity, which can occur even after a single intravenous dose. This effect can lead to transient hearing loss and may be exacerbated when used alongside other ototoxic agents .
- Electrolyte Imbalance : As with other diuretics, there is a risk of metabolic alkalosis and depletion of potassium and chloride ions. Monitoring electrolyte levels is crucial during treatment .
Case Studies and Research Findings
The following table summarizes selected case studies demonstrating the applications of this compound:
Mechanism of Action
Etacrynic acid exerts its effects by inhibiting the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle and the macula densa . This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in increased urinary output and reduction in extracellular fluid . Additionally, etacrynic acid affects glutathione reductase and detoxification gene expression, leading to increased cellular oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Loop Diuretics: Furosemide
Key Differences :
Thiazide Diuretics: Hydrochlorothiazide
Key Findings :
- EA overcomes thiazide resistance in some patients due to its proximal tubule action .
- Thiazides spare Ca²⁺, whereas EA increases Ca²⁺ excretion .
Xipamide (Thiazide-like Diuretic)
Key Insight : Xipamide bridges thiazide and loop diuretic actions but lacks EA’s rapidity .
Organomercurials: Mersalyl
Key Contrast: EA replaced organomercurials due to oral efficacy and lower toxicity .
Unique Pharmacological Properties of this compound
Glutathione S-Transferase (GST) Inhibition
EA inhibits GST isoenzymes (IC₅₀: 0.3–6.0 µM), enhancing cytotoxicity of alkylating agents (e.g., melphalan) in cancer therapy . Preclinical studies show EA-thiotepa combinations increase myelosuppression but reduce drug resistance .
Anti-Inflammatory Effects
EA inhibits NF-κB signaling by alkylating p65/p50 subunits, suppressing proinflammatory cytokine production . This dual diuretic/anti-inflammatory profile is absent in other loop diuretics.
Ion Channel Modulation
EA activates BK₃ₐ and NS1619-sensitive K⁺ channels in vascular smooth muscle, contributing to vasodilation .
Biological Activity
Ethacrynic acid (EA) is a loop diuretic that has garnered attention not only for its diuretic properties but also for its potential biological activities, particularly in cancer therapy. This article explores the various biological activities of EA, including its mechanisms of action, therapeutic applications, and recent research findings.
Overview of this compound
This compound is an unsaturated ketone derivative of phenoxyacetic acid and is unique among loop diuretics due to the absence of a sulfonamide group, making it suitable for patients with sulfa allergies. It is primarily used to treat conditions associated with fluid overload, such as congestive heart failure and renal failure .
- Diuretic Activity : this compound inhibits the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased urinary output. This mechanism is common among loop diuretics and contributes to its effectiveness in managing edema .
- Inhibition of Glutathione S-Transferase : EA acts as an inhibitor of glutathione S-transferase (GST), an enzyme often overexpressed in various tumors. By inhibiting GST, EA increases oxidative stress within cancer cells, promoting apoptosis .
- Wnt/β-Catenin Pathway Modulation : Recent studies have shown that EA selectively induces apoptosis in chronic lymphocytic leukemia (CLL) cells by antagonizing Wnt/β-catenin signaling. This pathway is critical for cell survival and proliferation, and EA's ability to disrupt this signaling cascade contributes to its anticancer effects .
- Induction of Reactive Oxygen Species (ROS) : EA has been shown to induce apoptosis through a ROS-dependent pathway. The depletion of glutathione (GSH) leads to increased oxidative stress, which is detrimental to cancer cells .
- Inhibition of Other Signaling Pathways : this compound also affects several other signaling pathways involved in cancer progression, including NF-κB, MAPK, STAT3, and HIF-1 pathways. These pathways are integral to processes such as inflammation, cell proliferation, and survival .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound beyond its traditional use as a diuretic:
- Cancer Cell Studies : In vitro assays demonstrated that EA selectively induces cell death in primary CLL cells while sparing normal cells. It was observed that EA decreases the expression of Wnt/β-catenin target genes such as LEF-1 and cyclin D1 .
- Antiproliferative Activity : A study evaluated various derivatives of this compound against cancer cell lines HL60 (leukemia) and HCT116 (colon cancer). The results indicated that certain modifications to the EA structure enhanced its antiproliferative activity significantly .
- Case Study on Ototoxicity : While EA is effective as a diuretic, it has been associated with ototoxicity at high doses. A clinical case highlighted the importance of monitoring patients for hearing loss when using this compound compared to other loop diuretics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying ethacrynic acid and its derivatives in stability studies?
A reverse-phase HPLC-UV method with isocratic elution (0.1% formic acid-methanol-acetonitrile, 45:8:47 v/v) is widely used. The method employs a LiChroCART® column (125 mm × 4.0 mm, 5 µm) at 40°C and 0.8 mL/min flow rate. Validation parameters include linearity (5–100 µg/mL), precision (RSD <2%), and specificity against degradation products like the Diels-Alder adduct (Rf = 0.18) and epoxy-derivative (Rf = 0.35). Stability-indicating properties are confirmed via forced degradation studies under acidic, basic, oxidative, and thermal conditions .
Q. How should researchers prepare and store this compound solutions for reproducible experimental outcomes?
Stock solutions (20 mg/mL in acetonitrile) are stable for ≤3 days at 2–7°C. Working solutions must be freshly diluted in acetonitrile or mobile phase to avoid hydrolysis. For long-term storage, lyophilization in inert atmospheres is recommended. TLC (silica gel F254, acetic acid-ethyl acetate-chloroform) is used to monitor purity, with Rf values of 0.48 for this compound .
Advanced Research Questions
Q. What molecular docking strategies validate this compound’s inhibition of glutathione S-transferase (GST)?
Docking studies using GST (PDB: 2GSS) reveal this compound forms three hydrogen bonds (Tyr7, Arg13, Asn204) and hydrophobic interactions (Phe8, Val10, Trp38). Validation involves comparing computational results with crystallographic data (e.g., interactions with Ile104 observed experimentally but not in docking). Binding energy (−6.8 kcal/mol) and residue-specific affinity are benchmarked against inhibitors like purpurin (−7.4 kcal/mol). Discrepancies in Ile104 binding highlight the need for hybrid experimental-computational validation .
Q. How can contradictory data on this compound’s dual roles as a diuretic and HIF-α/p300 inhibitor be reconciled?
While this compound’s diuretic action arises from NaCl reabsorption inhibition in renal tubules, its HIF-α/p300 blockade (IC₅₀ = 8–9.5 µM) is independent of diuretic pathways. Dose-response studies using selective GST inhibitors (e.g., this compound D5) and HIF-1α transcriptional assays (e.g., VEGF suppression) are critical to decoupling these effects. Pharmacokinetic profiling (ADME) with isotopically labeled this compound-[13C2,d5] can clarify tissue-specific targeting .
Q. What experimental designs address this compound’s variable metabolic stability in GST conjugation studies?
Co-incubation with GST inhibitors (e.g., this compound itself at 10 µM) in liver microsomes or recombinant GST isoforms (e.g., GSTP1-1) can isolate non-enzymatic vs. enzymatic conjugation. Half-life (t½) comparisons—e.g., 18.7 min (without inhibitor) vs. >145 min (with inhibitor)—validate GST-mediated metabolism. LC-MS/MS quantifies glutathione adducts, while competitive binding assays using fluorescent probes (e.g., CDNB) confirm enzyme inhibition .
Q. How does this compound’s inhibition of NF-κB signaling influence its anti-inflammatory and anticancer applications?
this compound suppresses NF-κB by alkylating IKKβ cysteine residues (Cys179), blocking IκBα phosphorylation. In vitro models (e.g., LPS-stimulated macrophages) measure TNF-α/IL-6 suppression via ELISA, while in vivo xenografts assess tumor growth inhibition. Dose optimization is critical to avoid off-target diuretic effects; pharmacokinetic studies using deuterated analogs (this compound D5) improve specificity profiling .
Q. Methodological & Ethical Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent contradictions in this compound’s efficacy?
Nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) identifies IC₅₀ values, while ANOVA with post-hoc tests (Tukey’s) compares treatment groups. For time-dependent effects (e.g., HIF-α inhibition vs. diuresis), mixed-effects models account for repeated measures. Outliers from batch variability in compound purity (HPLC-validated) should be excluded using Grubbs’ test .
Q. How should researchers ensure ethical compliance in preclinical studies involving this compound?
Protocols must include IACUC approval (e.g., AAALAC-accredited institutions) for animal models, specifying humane endpoints (e.g., tumor volume ≤2 cm³). For human cell lines, verify IRB approval and donor consent. Data management plans (DMPs) must detail anonymization, storage (encrypted servers), and sharing compliance (FAIR principles) .
Q. Emerging Applications
Q. What in silico and in vitro evidence supports this compound’s repurposing as a SARS-CoV-2 main protease inhibitor?
Molecular docking (PDB: 6LU7) shows this compound binds the catalytic dyad (His41/Cys145) with a ∆G of −8.2 kcal/mol, outperforming boceprevir (−7.5 kcal/mol). In vitro assays (FRET-based protease inhibition) confirm IC₅₀ = 8.5 µM. Synergy with remdesivir is tested via Chou-Talalay combination indices .
Q. How can isotopic labeling (e.g., this compound-[13C2,d5]) enhance pharmacokinetic studies?
Stable isotopes enable precise LC-MS/MS quantification of parent drug and metabolites in plasma/tissue homogenates. Mass shift filtering (e.g., +7 Da for [13C2,d5]) reduces matrix interference. Applications include biliary excretion studies (via cannulated rodents) and tissue distribution mapping .
Properties
IUPAC Name |
2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLMBLBETYQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
Record name | ETHACRYNIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20351 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6500-81-8 (hydrochloride salt) | |
Record name | Ethacrynic acid [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3025257 | |
Record name | Ethacrynic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethacrynic acid is a white solid. (NTP, 1992), Solid | |
Record name | ETHACRYNIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20351 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethacrynic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sparingly soluble in water, aq acids; soluble in chloroform, Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene, 1.94e-02 g/L | |
Record name | ETHACRYNIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20351 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHACRYNIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethacrynic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules. This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid. Diuretics also lower blood pressure initially by reducing plasma and extracellular fluid volume; cardiac output also decreases, explaining its antihypertensive action. Eventually, cardiac output returns to normal with an accompanying decrease in peripheral resistance. Its mode of action does not involve carbonic anhydrase inhibition., Optimal diuretic activity depends on at least 2 structural requirements: (1) methylene and adjacent ketone groups capable of reacting with sulfhydryl radicals of presumed receptor, and (2) substituents on aromatic nucleus., In vitro, ethacrynic acid inhibits the active transport of chloride in the lumen of the ascending limb of the loop of Henle, thereby diminishing reabsorption of sodium and chloride at that site. Because this inhibition occurred with lower concns of ethacrynic acid in the presence of cysteine, it has been proposed that the ethacrynate-cysteine metabolite is the most active form of the drug. The drug increases potassium excretion in the distal renal tubule. Ethacrynic acid does not inhibit carbonic anhydrase, and it is not an aldosterone antagonist. Aldosterone secretion may incr during therapy with the drug and may contribute to the hypokalemia caused by ethacrynic acid., ...IRREVERSIBLY COMBINES WITH 2 THIOL GROUPS OF GLYCERALDEHYDE 3-PHOSPHATE DEHYDROGENASE, THUS INACTIVATING THE ENZYME. HOWEVER, IT IS NOT POSSIBLE TO ATTRIBUTE DIURETIC ACTION TO THIS TYPE OF BIOCHEMICAL REACTION... | |
Record name | Etacrynic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHACRYNIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White, or practically white, crystalline powder | |
CAS No. |
58-54-8 | |
Record name | ETHACRYNIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20351 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethacrynic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethacrynic acid [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etacrynic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHACRYNIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHACRYNIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethacrynic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etacrynic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHACRYNIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5DP350VZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHACRYNIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethacrynic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °F (NTP, 1992), 118.5-120.5, 121-122 °C, 122.5 °C | |
Record name | ETHACRYNIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20351 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Etacrynic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHACRYNIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethacrynic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.